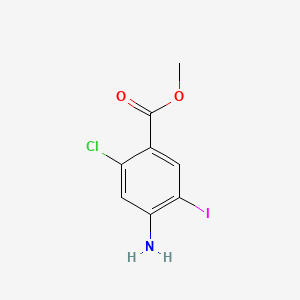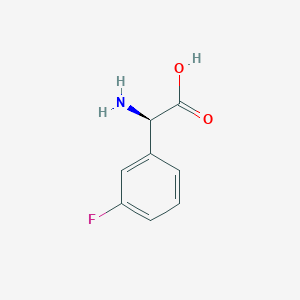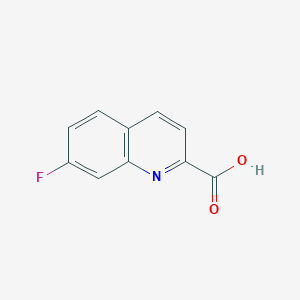
7-Fluoroquinoline-2-carboxylic acid
Descripción general
Descripción
7-Fluoroquinoline-2-carboxylic acid is a chemical compound with the empirical formula C10H6FNO2 . It is a derivative of quinoline, a heterocyclic aromatic compound that plays a major role in medicinal chemistry .
Synthesis Analysis
The synthesis of fluoroquinoline derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, 2-Chloro-7-fluoroquinoline-3-carbaldehydes can be synthesized by the application of Vilsmeier–Haack reaction .Molecular Structure Analysis
The molecular structure of 7-Fluoroquinoline-2-carboxylic acid consists of a benzene ring fused with a pyridine moiety, with a fluorine atom incorporated into the structure .Chemical Reactions Analysis
In the synthesis of fluoroquinoline derivatives, the chlorine in the fluoroquinoline-3-carbaldehyde can be replaced with various nucleophiles. The aldehyde functional group can also be converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Aplicaciones Científicas De Investigación
Antimycobacterial Activity
7-Fluoroquinoline-2-carboxylic acid derivatives have shown significant potential in antimycobacterial activity. For example, certain novel fluoroquinolones synthesized from this compound demonstrated high in vitro and in vivo activity against Mycobacterium tuberculosis, including drug-resistant strains, as well as the ability to inhibit the supercoiling activity of DNA gyrase from M. smegmatis (Senthilkumar et al., 2009).
Antibacterial Properties
The antibacterial properties of various 7-fluoroquinoline-2-carboxylic acid derivatives have been extensively studied. They exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed potent antibacterial activity, including effectiveness against resistant strains (Al-Hiari et al., 2007).
Synthesis and Structural Modification
The compound has been a focus for synthetic modification to enhance its pharmacological properties. Various structural modifications have been explored to improve its antibacterial efficacy and other pharmacological activities. For example, the introduction of different functional groups has been investigated to understand the structure-activity relationships (Ondi et al., 2005).
Antioxidative or Prooxidative Effects
Research has also delved into the antioxidative or prooxidative effects of 4-hydroxyquinoline derivatives, including 7-fluoro-4-hydroxyquinoline, a related compound. These studies are crucial in understanding the potential of these compounds in various therapeutic applications, such as in the treatment of diseases associated with oxidative stress (Liu et al., 2002).
Mecanismo De Acción
Direcciones Futuras
The future directions in the research of fluoroquinoline derivatives could involve the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their plausible practical applications . The potential of these compounds in drug discovery and medicinal chemistry is vast, given their versatile applications .
Propiedades
IUPAC Name |
7-fluoroquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBRDEPMJTZSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroquinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




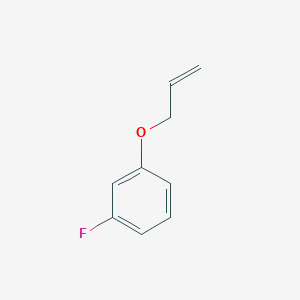




![[5-Tert-butyl-2-(dimethylaminocarbamoyl)phenyl]boronic acid](/img/structure/B3119913.png)
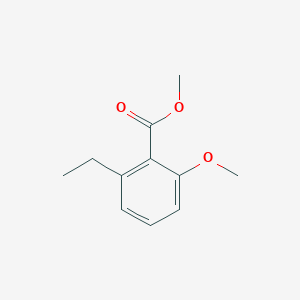
![{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol](/img/structure/B3119919.png)

